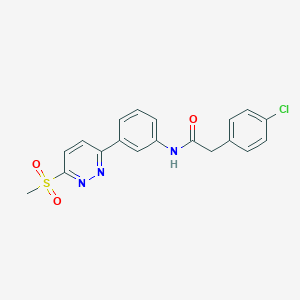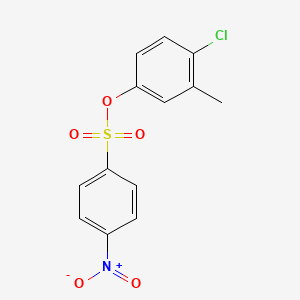![molecular formula C20H19FN8O2S2 B3410588 N-{2-[6-({[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-fluorobenzamide CAS No. 897758-96-2](/img/structure/B3410588.png)
N-{2-[6-({[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-{2-[6-({[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-fluorobenzamide” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The 1,3,4-thiadiazole scaffold derivatives possess a wide range of biological activities . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like the presence of the =N-C-S- moiety and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives include the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .Direcciones Futuras
The future directions for the research on 1,3,4-thiadiazole derivatives could include further evaluation of their biological activities and potential applications in the treatment of various diseases . For example, compound 7j, a 1,3,4-thiadiazole derivative, might be a promising candidate for further evaluation due to its great inhibitory activity .
Propiedades
Número CAS |
897758-96-2 |
|---|---|
Nombre del producto |
N-{2-[6-({[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-fluorobenzamide |
Fórmula molecular |
C20H19FN8O2S2 |
Peso molecular |
486.6 g/mol |
Nombre IUPAC |
N-[2-[6-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-fluorobenzamide |
InChI |
InChI=1S/C20H19FN8O2S2/c1-2-17-26-27-20(33-17)23-16(30)11-32-18-8-7-14-24-25-15(29(14)28-18)9-10-22-19(31)12-3-5-13(21)6-4-12/h3-8H,2,9-11H2,1H3,(H,22,31)(H,23,27,30) |
Clave InChI |
CEISSXXXQMLQPO-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2 |
SMILES canónico |
CCC1=NN=C(S1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B3410508.png)
![4-Fluoro-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B3410511.png)
![4-Fluoro-2-[4-(4-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B3410516.png)
![(2,5-Dichlorothiophen-3-yl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3410528.png)
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B3410530.png)
![2-(4-{[(4-Chlorophenyl)sulfonyl]acetyl}piperazin-1-yl)-4,7-dimethoxy-1,3-benzothiazole](/img/structure/B3410532.png)
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone](/img/structure/B3410543.png)

![4-fluoro-N-{2-[6-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}benzamide](/img/structure/B3410562.png)
![N-{2-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-fluorobenzamide](/img/structure/B3410568.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3-methyl-4-nitrobenzamide](/img/structure/B3410579.png)
![N-{2-[6-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-fluorobenzamide](/img/structure/B3410580.png)
![N-{2-[6-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-fluorobenzamide](/img/structure/B3410587.png)
